molecular formula C12H12N2O2S2 B6236041 N,N-dimethyl{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}carbothioamide CAS No. 6310-32-3

N,N-dimethyl{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}carbothioamide

Cat. No.: B6236041
CAS No.: 6310-32-3
M. Wt: 280.4 g/mol
InChI Key: YQNNGDCTYQHJCM-UHFFFAOYSA-N
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Description

N,N-dimethyl{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}carbothioamide is a thioamide derivative featuring a phthalimide core (1,3-dioxo-isoindole) linked to a dimethylcarbothioamide group via a sulfanylmethyl bridge.

Properties

CAS No.

6310-32-3

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C12H12N2O2S2/c1-13(2)12(17)18-7-14-10(15)8-5-3-4-6-9(8)11(14)16/h3-6H,7H2,1-2H3

InChI Key

YQNNGDCTYQHJCM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCN1C(=O)C2=CC=CC=C2C1=O

Purity

95

Origin of Product

United States

Biological Activity

N,N-dimethyl{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}carbothioamide, identified by its CAS number 6310-32-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure features a dioxoisoindole moiety linked to a carbothioamide group via a sulfanyl bridge. This unique configuration may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅N₂O₃S
Molecular Weight281.34 g/mol
CAS Number6310-32-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoindole derivatives with dimethylamine and thioketones. The process can yield high purity and good yields under optimized conditions.

Antibacterial and Antifungal Properties

Recent studies have investigated the antibacterial and antifungal activities of compounds similar to this compound. For example, derivatives of 1,3-dioxolanes have shown significant activity against various bacterial strains:

  • Antibacterial Activity :
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
    • Some derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against these pathogens.
  • Antifungal Activity :
    • Compounds demonstrated significant antifungal activity against Candida albicans, with most derivatives showing promising results except for one tested compound.

These findings suggest that the structural features of this compound may enhance its interaction with bacterial and fungal targets.

Study 1: Antibacterial Screening

A study published in the Journal of Antibiotics evaluated a series of dioxoisoindole derivatives for their antibacterial properties. The results indicated that compounds with similar structural motifs to this compound displayed potent activity against resistant strains of Staphylococcus aureus.

Study 2: Antifungal Efficacy

Research conducted on the antifungal properties of related compounds showed that several derivatives exhibited strong inhibitory effects on Candida albicans. The study highlighted the potential for developing new antifungal agents based on these structural frameworks.

Comparison with Similar Compounds

Structural Analogues with Phthalimide Esters

Phthalimide esters, such as those synthesized in –4, share the 1,3-dioxo-isoindole core but differ in their substituents (e.g., benzoate, chlorobenzoate, nitrobenzoate). Key comparisons include:

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) lower melting points compared to unsubstituted benzoates, likely due to reduced crystallinity .
  • Synthetic Yields : Derivatives with methoxy or methyl groups exhibit higher yields (>80%), suggesting steric and electronic factors influence reaction efficiency .
  • Spectroscopic Trends : FTIR spectra for all compounds show characteristic C=O (phthalimide) and ester C=O stretches (~1700–1750 cm⁻¹), whereas the target compound’s thioamide group would display C=S stretches (~1200–1250 cm⁻¹) .

Carbothioamide Derivatives

The target compound’s carbothioamide group is shared with other bioactive analogs:

Key Observations :

  • Enzyme Inhibition : Sulfonamide-phthalimide hybrids show moderate carbonic anhydrase inhibition, suggesting the target compound’s thioamide group may also interact with enzyme active sites .
  • Synthetic Challenges : N,N-disubstituted carbothioamides require multi-step lithiation strategies, as conventional methods fail to achieve regioselectivity .

Antioxidant Activity

Phthalimide esters with electron-deficient aromatic rings (e.g., nitro-substituted derivatives) demonstrate significant DPPH radical scavenging (IC₅₀ = 12–18 µM), attributed to resonance stabilization of radical intermediates . While the target compound’s thioamide group may enhance antioxidant capacity via sulfur-centered radical quenching, experimental validation is needed.

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